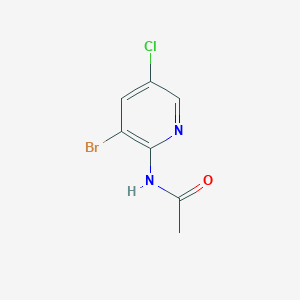
N-(3-bromo-5-chloropyridin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-5-chloropyridin-2-yl)acetamide: is a chemical compound characterized by its bromine and chlorine atoms on a pyridine ring, which is further modified by an acetamide group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromo-5-chloropyridin-2-ol as the starting material.
Reaction Conditions: The reaction involves acetylation, where an acetyl chloride or acetic anhydride is used in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: On an industrial scale, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and dichloromethane as a solvent.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydroxide or potassium carbonate in aqueous solution.
Major Products Formed:
Oxidation: Bromine and chlorine atoms can be replaced by oxygen, forming various oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution can lead to the formation of different pyridine derivatives.
科学的研究の応用
Chemistry: N-(3-bromo-5-chloropyridin-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential as an inhibitor in biological studies, affecting various enzymes and pathways.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile chemical properties.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form bonds with biological molecules, affecting enzyme activity and cellular processes. The acetamide group can interact with amino acids and proteins, influencing their function.
類似化合物との比較
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Chlorantraniliprole
Diacylhydrazine derivatives
This compound's versatility and reactivity make it a valuable asset in various scientific and industrial fields. Its unique structure and properties continue to drive research and development efforts, promising new discoveries and applications in the future.
特性
分子式 |
C7H6BrClN2O |
|---|---|
分子量 |
249.49 g/mol |
IUPAC名 |
N-(3-bromo-5-chloropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H6BrClN2O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12) |
InChIキー |
ATJWJMLUXARBIC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=N1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















